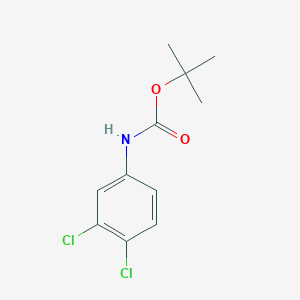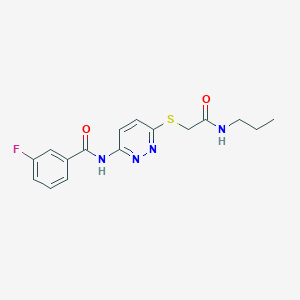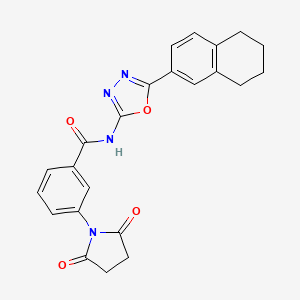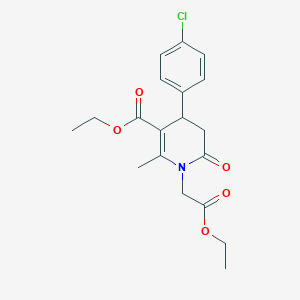
Tert-butyl 3,4-dichlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be complex, with the tert-butyl group providing steric bulk that can influence the reactivity and physical properties of the compound. For example, the crystal structure of a related compound, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, showed a strong interaction between the sulfonyl group and the thiadiazole ring .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate derivatives can be involved in iodolactamization, which is a key step in the enantioselective synthesis of certain intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, aramids with tert-butyl carbazole units exhibit high thermal stability, with decomposition temperatures above 450 °C and glass-transition temperatures ranging from 295 to 321 °C . The electrochemical properties of these compounds are also notable, with reversible electrochemical oxidation and electrochromic behaviors observed .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- A study by Storgaard and Ellman (2009) discusses the use of tert-butyl carbamate in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, which is a key step in organic synthesis (Storgaard & Ellman, 2009).
Precursor for Thiadiazolesulfonamides
- Pedregosa et al. (1996) researched a compound related to tert-butyl 3,4-dichlorophenylcarbamate, focusing on its bond lengths and angles indicating interactions between the sulfonyl group and thiadiazole ring, relevant in medicinal chemistry (Pedregosa et al., 1996).
Biocompatible Polymers
- Tsai, Wang, and Darensbourg (2016) demonstrate the production of biocompatible polymers using tert-butyl 3,4-dihydroxybutanoate carbonate, highlighting its potential in biomedical applications (Tsai, Wang, & Darensbourg, 2016).
Crystal Structures and Molecular Interactions
- Baillargeon et al. (2017) analyzed the crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, revealing insights into molecular interactions crucial for material science (Baillargeon et al., 2017).
Synthesis Methods
- Liu Feng-hu (2014) synthesized a new compound, tert-butyl 2-amino-4-phenethylphenylcarbamate, and systematically evaluated four methods for its production (Liu Feng-hu, 2014).
Building Blocks in Organic Synthesis
- Guinchard, Vallée, and Denis (2005) described tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a first class of N-(Boc) nitrone equivalents, useful in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Photophysical and Electrochemical Properties
- Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence based on tert-butyl carbazole derivatives, studying their photophysical and electrochemical properties (Huang et al., 2014).
Electrochromic Aramids
- Hsiao, Wang, and Liao (2014) prepared visible and near-infrared electrochromic aramids with tert-butyl carbazole units, exploring their thermal stability and electrochromic behaviors (Hsiao, Wang, & Liao, 2014).
Comparative Studies in Medicinal Chemistry
- Westphal et al. (2015) evaluated tert-butyl isosteres in drug analogues, documenting their physicochemical data and efficacy in medicinal chemistry (Westphal et al., 2015).
Photodegradation Studies
- Chia, Tang, and Weavers (2004) explored the photodegradation of 4-chlorophenol in the presence of tert-butyl alcohol, contributing to environmental chemistry (Chia, Tang, & Weavers, 2004).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes, but specific effects would depend on the nature of the targets and the context in which they are acting .
Propiedades
IUPAC Name |
tert-butyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVZIKQSSCHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)


![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)